molecular formula C35H48FN5O5S B1670918 DPC-681 CAS No. 284661-68-3

DPC-681

Cat. No.: B1670918
CAS No.: 284661-68-3
M. Wt: 669.9 g/mol
InChI Key: VAXRCFUMOHKDCQ-RKKDRKJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DPC 681 is a potent, selective inhibitor of human immunodeficiency virus protease active against clinically relevant mutant variants.

Biological Activity

DPC-681, also known as DPH-153893, is a synthetic compound recognized for its potent and selective inhibition of the human immunodeficiency virus (HIV) protease. This enzyme plays a crucial role in the maturation of HIV, making it a significant target for antiviral therapies. The following sections detail the biological activity of this compound, including its mechanisms of action, efficacy against various strains of HIV, and potential applications in therapy.

This compound functions primarily through competitive inhibition of the HIV protease. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins into functional proteins necessary for viral assembly and replication. This inhibition results in the production of immature, non-infectious viral particles, effectively reducing the viral load in infected individuals.

Efficacy and Potency

The potency of this compound has been evaluated through various studies, demonstrating impressive inhibitory concentrations (IC90) against wild-type HIV-1 ranging from 4 to 40 nanomolar . This indicates a strong effectiveness in inhibiting viral replication in vitro. Furthermore, this compound exhibits minimal cytotoxicity towards human cells, which is an essential characteristic for therapeutic agents.

Comparative Analysis with Other Protease Inhibitors

To understand the relative efficacy of this compound, it is useful to compare it with other notable HIV protease inhibitors. The following table summarizes key characteristics:

CompoundIC90 (nM)SelectivityResistance to Other Inhibitors
This compound4 - 40HighEffective against resistant strains
Ritonavir50 - 100ModerateLimited against some resistant strains
Lopinavir20 - 50ModerateSome resistance observed

This comparison highlights this compound's high selectivity and effectiveness against resistant strains of HIV, making it a valuable candidate for inclusion in antiretroviral therapy regimens.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • In Vitro Studies : Research has consistently shown that this compound can inhibit various strains of HIV, including those resistant to other protease inhibitors. This characteristic is crucial for understanding resistance mechanisms in HIV and developing strategies to combat them.
  • Cellular Models : In cellular models, this compound has demonstrated a strong ability to inhibit HIV replication without significantly affecting cell viability. This is critical for ensuring that therapeutic agents do not compromise host cell health while targeting viral replication.
  • Combination Therapies : Due to its selectivity and potency, ongoing research is exploring the potential of this compound in combination therapies aimed at overcoming drug resistance commonly seen with other HIV protease inhibitors.

Properties

IUPAC Name

(2R)-N-(2-aminoacetyl)-2-[[(2S)-4-[(3-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-[(3-fluorophenyl)methyl]amino]-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48FN5O5S/c1-24(2)21-40(47(45,46)29-16-10-15-28(38)19-29)23-31(42)30(18-25-11-7-6-8-12-25)41(22-26-13-9-14-27(36)17-26)33(35(3,4)5)34(44)39-32(43)20-37/h6-17,19,24,30-31,33,42H,18,20-23,37-38H2,1-5H3,(H,39,43,44)/t30-,31?,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPRDABYBCABNU-NCNGZOBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)N(CC2=CC(=CC=C2)F)C(C(=O)NC(=O)CN)C(C)(C)C)O)S(=O)(=O)C3=CC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(CC([C@H](CC1=CC=CC=C1)N(CC2=CC(=CC=C2)F)[C@@H](C(=O)NC(=O)CN)C(C)(C)C)O)S(=O)(=O)C3=CC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48FN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951109
Record name 2-Amino-N-(N-{4-[(3-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N-[(3-fluorophenyl)methyl]-3-methylvalyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

669.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284661-68-3
Record name DPC 681
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284661683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-N-(N-{4-[(3-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N-[(3-fluorophenyl)methyl]-3-methylvalyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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